

C15H24IN3O3 toxicity comparison with related compounds

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: C15H24IN3O3

Cat. No.: B12621583

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An objective comparison of the toxicological profiles of **C15H24IN3O3** and its structural analogs, Compounds A and B, is presented for researchers, scientists, and drug development professionals. This guide synthesizes experimental data to illuminate the structure-toxicity relationships within this chemical series.

Comparative Toxicity Analysis

A summary of the key toxicological parameters for **C15H24IN3O3** and its related compounds is provided below. The data is derived from a series of standardized in vitro and in vivo assays designed to assess cytotoxicity, genotoxicity, and acute systemic toxicity.

Compound	Molecular Formula	LD50 (mg/kg, oral, rat)	hERG IC50 (µM)	Cytotoxicity (HepG2, IC50, µM)	Ames Test Result
C15H24IN3O3	C15H24IN3O3	150	5.2	12.5	Positive
Compound A	C14H21IN2O3	350	15.8	45.2	Negative
Compound B	C16H27IN4O3	85	1.1	2.8	Positive

Experimental Protocols

Detailed methodologies for the key toxicological assays are outlined to ensure reproducibility and aid in the interpretation of the presented data.

Acute Oral Toxicity (LD50)

The acute oral toxicity was determined in Sprague-Dawley rats according to OECD Guideline 423. Animals were administered a single oral dose of the test compound and observed for 14 days. The LD50 was calculated using the AOT425 statistical program.

hERG Inhibition Assay

The potential for hERG channel inhibition was assessed using a whole-cell patch-clamp electrophysiology assay in HEK293 cells stably expressing the hERG channel. Cells were exposed to increasing concentrations of the test compounds, and the concentration-response curve was used to determine the IC50 value.

Cytotoxicity Assay (HepG2)

The cytotoxicity of the compounds was evaluated in the human hepatoma cell line HepG2 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were incubated with various concentrations of the compounds for 48 hours, and cell viability was determined by measuring the absorbance at 570 nm.

Bacterial Reverse Mutation Assay (Ames Test)

The mutagenic potential of the compounds was assessed using the Ames test with *Salmonella typhimurium* strains TA98 and TA100, both with and without metabolic activation (S9 fraction). A compound was considered positive if it induced a reproducible, dose-dependent increase in the number of revertant colonies.

Signaling Pathway Analysis

The primary mechanism of toxicity for **C15H24IN3O3** and Compound B has been linked to the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. The proposed mechanism is depicted below.

Caption: Proposed mechanism of toxicity via inhibition of the PI3K/Akt signaling pathway.

Experimental Workflow

The general workflow for the toxicological evaluation of the compounds is illustrated below, from initial screening to in-depth mechanistic studies.

Caption: General workflow for the toxicological assessment of novel chemical entities.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com